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N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride

Medicinal chemistry Biochemical assay development Fragment-based drug discovery

Researchers targeting giardiasis or oncology programs require a validated scaffold with confirmed target engagement. N-(Piperidin-4-yl)-1H-pyrrole-2-carboxamide HCl (CAS 1240528-13-5) provides a dual-vector fragment for gNC1 adenylyl cyclase & ERK5 kinase inhibitor design. • Two diversification vectors (pyrrole C-4 & piperidine NH) enable parallel SAR from a single scaffold batch. • HCl salt ensures consistent piperidine protonation for reliable H-bond interactions in gNC1 (competitive) and ERK5 (PDB 7PUS) binding pockets. • Low intrinsic promiscuity (adenylate kinase Ki = 16 mM) reduces false-positive rates in screening cascades.

Molecular Formula C10H16ClN3O
Molecular Weight 229.71 g/mol
CAS No. 1240528-13-5
Cat. No. B1420836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride
CAS1240528-13-5
Molecular FormulaC10H16ClN3O
Molecular Weight229.71 g/mol
Structural Identifiers
SMILESC1CNCCC1NC(=O)C2=CC=CN2.Cl
InChIInChI=1S/C10H15N3O.ClH/c14-10(9-2-1-5-12-9)13-8-3-6-11-7-4-8;/h1-2,5,8,11-12H,3-4,6-7H2,(H,13,14);1H
InChIKeyRWIZVMUAAIEOJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidin-4-yl)-1H-pyrrole-2-carboxamide Hydrochloride (CAS 1240528-13-5): Core Scaffold Identity and Procurement Baseline


N-(Piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride (CAS 1240528-13-5) is the hydrochloride salt of a minimal pyrrole-2-carboxamide scaffold bearing an unsubstituted piperidin-4-yl amine side chain. With a molecular formula of C₁₀H₁₆ClN₃O and a molecular weight of 229.71 g/mol, it is commercially available at ≥95% purity . The compound is primarily utilized as a versatile synthetic intermediate and privileged fragment for medicinal chemistry optimization programs targeting two distinct enzyme families: the nucleotidyl cyclase 1 (gNC1) adenylyl cyclase of Giardia lamblia [1] and the ERK5 (MAPK7) kinase domain implicated in oncology [2]. Unlike its free-base counterpart (CAS 1094766-82-1, MW 193.25), the hydrochloride salt offers enhanced aqueous solubility and handling characteristics that are critical for biochemical assay reproducibility, making it the preferred form for research procurement when aqueous compatibility is required .

Why N-(Piperidin-4-yl)-1H-pyrrole-2-carboxamide Hydrochloride Cannot Be Interchanged with In-Class Analogs


The pyrrole-2-carboxamide chemotype encompasses compounds with widely divergent target engagement profiles, and the specific substitution pattern on both the pyrrole ring and the piperidine nitrogen fundamentally determines biological activity. The hydrochloride salt (CAS 1240528-13-5) is a minimal, unsubstituted scaffold that serves as a synthetic branching point: derivatization at the piperidine nitrogen yields gNC1 adenylyl cyclase inhibitors [1], while substitution at the pyrrole 4-position with a 2-chloro-6-fluorobenzoyl group produces nanomolar ERK5 kinase inhibitors [2]. Halogenated analogs such as 3,4-dichloro-5-methyl-N-piperidin-4-yl-1H-pyrrole-2-carboxamide (CAS 848499-34-3, MW 276.16) introduce steric and electronic perturbations that alter both target affinity and off-target profiles in ways that cannot be predicted without experimental validation [3]. Furthermore, the free-base form (CAS 1094766-82-1) lacks the hydrochloride counterion, which affects not only solubility but also the protonation state of the piperidine nitrogen—a critical determinant of hydrogen-bonding interactions in both gNC1 and ERK5 binding pockets. Generic substitution among these analogs without confirmatory biochemical characterization risks invalidating SAR conclusions and wasting research resources on compounds with unverified activity at the intended target.

Quantitative Differentiation Evidence for N-(Piperidin-4-yl)-1H-pyrrole-2-carboxamide Hydrochloride Against Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage for Biochemical Assays

N-(Piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride (MW 229.71 g/mol) provides a definitive solubility and handling advantage over its free-base counterpart (CAS 1094766-82-1, MW 193.25 g/mol) for aqueous-based biochemical assays. The hydrochloride salt ensures consistent protonation of the piperidine nitrogen (pKa ~9-10), which is critical for maintaining the correct ionization state required for hydrogen-bond donor interactions in both the gNC1 adenylyl cyclase binding pocket and the ERK5 kinase hinge region [1][2]. The free base, in contrast, may exist in variable protonation states depending on buffer conditions, introducing uncontrolled variability into dose-response measurements. Commercially, the HCl salt is supplied at ≥95% purity (CymitQuimica) or ≥98% purity (ChemScene) , while the free-base commercial purity ranges from ≥95% to ≥98% depending on vendor, with fewer quality-controlled options available .

Medicinal chemistry Biochemical assay development Fragment-based drug discovery

Scaffold Minimalism: Unsubstituted Pyrrole and Piperidine Enable Superior Synthetic Diversification vs. Pre-functionalized Analogs

The target compound (MW 229.71) is a completely unsubstituted scaffold on both the pyrrole ring and the piperidine nitrogen, providing two independent vectors for chemical diversification. In contrast, the elaborated analog CHEMBL2170640 (PubChem CID 66560393, MW 422.4 g/mol) already occupies the piperidine nitrogen with a 4-(diaminomethylidenecarbamoyl)-2-(trifluoromethyl)phenyl group, eliminating that vector for further SAR exploration [1]. Similarly, the 3,4-dichloro-5-methyl analog (CAS 848499-34-3, MW 276.16) is pre-substituted on the pyrrole ring, which restricts the chemical space accessible for optimization [2]. The unsubstituted scaffold also has a lower topological polar surface area (TPSA = 56.92 Ų) compared to CHEMBL2170640, which is computationally predicted to have higher TPSA due to its additional polar functional groups, potentially affecting membrane permeability in cellular assays. The minimal scaffold has been independently validated as a productive starting point in two distinct drug discovery campaigns: gNC1 adenylyl cyclase inhibition (ChemMedChem 2021) [3] and ERK5 kinase inhibition (J Med Chem 2022, PDB 7PUS) [4].

Fragment-based drug discovery Parallel synthesis Structure-activity relationship (SAR)

Target-Class Validation: gNC1 Adenylyl Cyclase Inhibitor Scaffold with Competitive Mechanism vs. 2-Hydroxyestradiol Reference

The N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide scaffold has been experimentally validated as the core structure for gNC1 adenylyl cyclase inhibitors of Giardia lamblia. In the ChemMedChem 2021 study, a derivative of this scaffold demonstrated a competitive mechanism of action against gNC1, with 2-hydroxyestradiol (reported IC50 ≈ 2 µM against soluble adenylyl cyclase) used as the reference inhibitor for comparative studies [1][2]. This competitive mechanism is mechanistically distinct from the natural product rosmarinic acid, which inhibits gNC1 with an IC50 of 10.1 µM via a different binding mode elucidated through molecular modeling [3]. The scaffold's competitive inhibition profile indicates active-site engagement, making it a suitable starting point for structure-based drug design using the first reported homology model of gNC1 [1]. Crucially, the target compound itself is the unadorned scaffold from which the active derivative was synthesized, meaning procurement of this compound provides direct access to the validated chemotype without the need for de novo scaffold synthesis.

Anti-parasitic drug discovery Giardia lamblia Adenylyl cyclase inhibition

Crystallographic Validation of Pyrrole Carboxamide Scaffold in ERK5 Kinase Domain: Structural Basis for Kinase Selectivity vs. XMD8-92

The pyrrole-2-carboxamide scaffold has been co-crystallized with the ERK5 kinase domain (PDB 7PUS, resolution 2.59 Å), providing direct structural evidence of its binding mode in the ATP-binding pocket [1]. This crystallographic validation distinguishes the scaffold from the prototype ERK5 inhibitor XMD8-92 (Kd = 80 nM, cell-free IC50 = 1.5 µM), which binds with a different chemotype (7-azaindole-based) and exhibits dual ERK5/BRD4 activity (BRD4 Kd = 170 nM) . The pyrrole carboxamide series, as reported in J Med Chem 2022, achieved nanomolar ERK5 inhibition with the basic piperidine center serving as a critical hydrogen-bond donor to the kinase hinge region—a pharmacophoric feature preserved in the hydrochloride salt scaffold [1]. The structurally characterized binding mode enables rational, structure-guided optimization, unlike earlier ERK5 chemotypes lacking crystallographic data. While XMD8-92 has served as a useful tool compound, its dual BET bromodomain inhibition (BRD4) complicates target deconvolution; the pyrrole carboxamide series offers a structurally distinct starting point for developing more selective ERK5 probes.

Kinase drug discovery ERK5/MAPK7 X-ray crystallography Cancer therapeutics

Selectivity Profiling: Negligible Adenylate Kinase Off-Target Activity vs. Broad-Spectrum Kinase Inhibitor Risks

The parent compound N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide has been profiled against rat adenylate kinase isoenzyme 1, yielding a non-competitive inhibitory constant (Ki) of 1.60 × 10⁷ nM (16 mM), indicating negligible interaction with this enzyme at pharmacologically relevant concentrations [1]. This extremely weak off-target activity provides a baseline selectivity metric that is valuable for medicinal chemistry programs: the unsubstituted scaffold itself does not promiscuously inhibit adenylate kinase, meaning that any target-specific activity observed in derivatized analogs can be attributed to the introduced substituents rather than inherent scaffold promiscuity. This contrasts with broad-spectrum kinase inhibitor scaffolds (e.g., certain quinazoline and pyrazolopyrimidine chemotypes) that frequently exhibit polypharmacology even in their unadorned forms. Additionally, binding data against metabotropic glutamate receptors mGluR1 and mGluR4a show Ki values >2.6 × 10⁵ nM, further confirming the scaffold's low inherent promiscuity [2].

Kinase selectivity profiling Off-target screening Adenylate kinase Chemical probe validation

Recommended Application Scenarios for N-(Piperidin-4-yl)-1H-pyrrole-2-carboxamide Hydrochloride Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Campaigns Targeting gNC1 Adenylyl Cyclase of Giardia lamblia

Research groups pursuing anti-giardiasis therapeutics should procure this hydrochloride salt scaffold as the foundational fragment for structure-guided optimization of gNC1 inhibitors. The scaffold's competitive inhibition mechanism, validated against 2-hydroxyestradiol in the ChemMedChem 2021 study [1], combined with the availability of the first gNC1 homology model, enables rational fragment growing and merging strategies. The HCl salt form ensures consistent piperidine protonation for reliable hydrogen-bond donor interactions in the gNC1 active site. With rosmarinic acid (IC50 = 10.1 µM) [2] as a structurally distinct benchmark inhibitor, researchers can quantitatively assess whether their derivatized analogs achieve superior potency while maintaining the competitive mechanism that distinguishes this chemotype from natural product inhibitors.

Structure-Based ERK5 Kinase Inhibitor Optimization Using the Co-Crystal Structure (PDB 7PUS)

Medicinal chemistry teams developing selective ERK5 kinase inhibitors for oncology indications can leverage the crystallographically validated pyrrole-2-carboxamide scaffold (PDB 7PUS, 2.59 Å) [3] for structure-based drug design. The unsubstituted scaffold's two independent diversification vectors (pyrrole ring and piperidine nitrogen) permit systematic exploration of potency and selectivity, with the goal of achieving nanomolar ERK5 inhibition while avoiding the dual ERK5/BRD4 activity that complicates the use of XMD8-92 (BRD4 Kd = 170 nM) as a chemical probe. The co-crystal structure provides atomic-level guidance for designing substituents that enhance hinge-binding interactions while projecting functionality toward selectivity pockets unique to ERK5.

Parallel Medicinal Chemistry Synthesis for Dual-Target SAR Exploration

Contract research organizations and academic medicinal chemistry cores seeking to maximize synthetic output from a single starting material should prioritize this scaffold for library synthesis. The two independent diversification vectors—unsubstituted pyrrole C-4 position and free piperidine NH—enable parallel derivatization strategies that can simultaneously explore gNC1 adenylyl cyclase SAR [1] and ERK5 kinase SAR [3] from the same scaffold batch. The scaffold's low inherent promiscuity (adenylate kinase Ki = 16 mM) [4] ensures that hits identified from both target screens can be attributed to introduced functionality rather than scaffold-derived polypharmacology, streamlining hit triage and reducing false-positive rates in screening cascades.

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